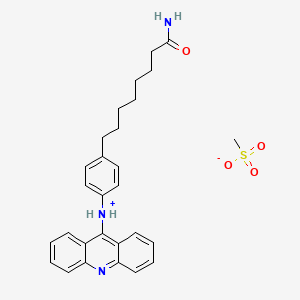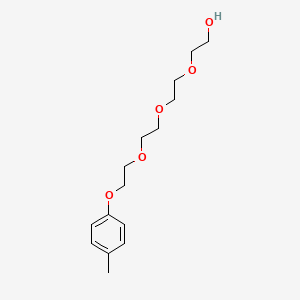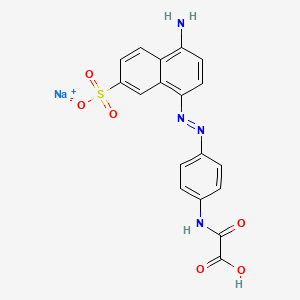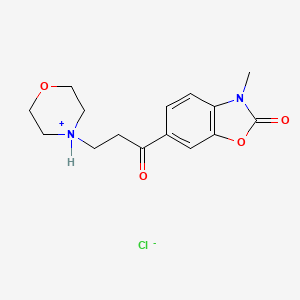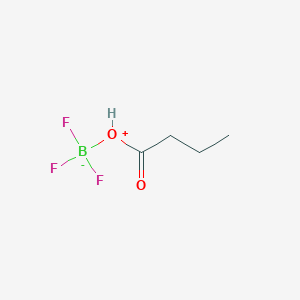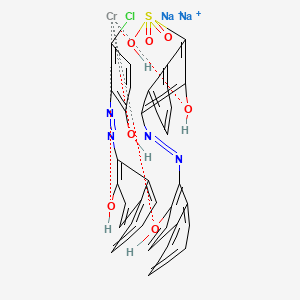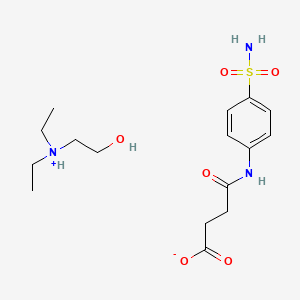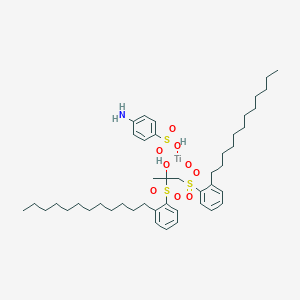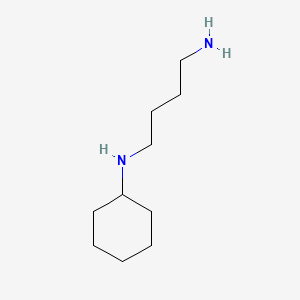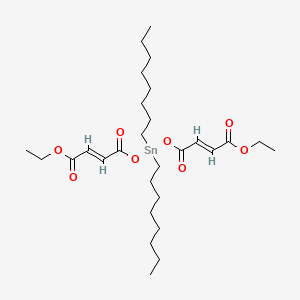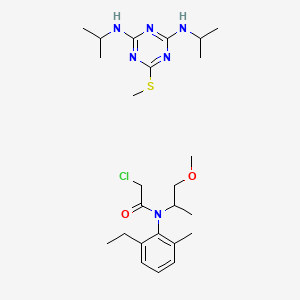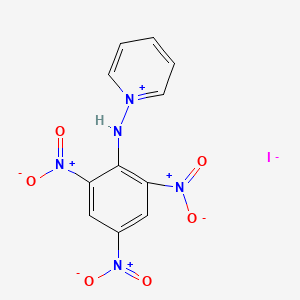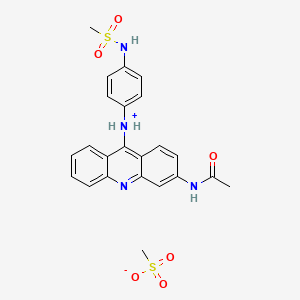
Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an acetamide group, a phenyl ring substituted with a methylsulfonylamino group, and an acridinyl moiety. The methanesulfonate group enhances its solubility and stability, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate typically involves multiple steps:
Formation of the Acridinyl Moiety: The acridinyl group is synthesized through a series of cyclization reactions starting from anthranilic acid derivatives.
Introduction of the Phenyl Ring: The phenyl ring with a methylsulfonylamino group is introduced via a nucleophilic aromatic substitution reaction.
Acetamide Formation: The acetamide group is formed by reacting the intermediate with acetic anhydride under controlled conditions.
Methanesulfonate Addition: Finally, the methanesulfonate group is added to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridinyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, it is used as a probe to study enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
Medically, this compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, it is used in the synthesis of dyes and pigments. Its stability and solubility make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity. The acridinyl moiety intercalates with DNA, affecting transcription and replication processes. The phenyl ring with the methylsulfonylamino group enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-phenyl-: Similar in structure but lacks the acridinyl and methylsulfonylamino groups.
Acetamide, N-(4-methylphenyl)-: Contains a methyl group on the phenyl ring instead of the methylsulfonylamino group.
Acetamide, N-(4-(trimethylsilyl)phenyl)-: Features a trimethylsilyl group on the phenyl ring.
Uniqueness
The uniqueness of Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate lies in its combination of functional groups. The presence of the acridinyl moiety allows for DNA intercalation, while the methylsulfonylamino group enhances solubility and binding affinity. This combination makes it a versatile compound for various scientific applications.
Eigenschaften
CAS-Nummer |
53222-15-4 |
|---|---|
Molekularformel |
C23H24N4O6S2 |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
(3-acetamidoacridin-9-yl)-[4-(methanesulfonamido)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C22H20N4O3S.CH4O3S/c1-14(27)23-17-11-12-19-21(13-17)25-20-6-4-3-5-18(20)22(19)24-15-7-9-16(10-8-15)26-30(2,28)29;1-5(2,3)4/h3-13,26H,1-2H3,(H,23,27)(H,24,25);1H3,(H,2,3,4) |
InChI-Schlüssel |
XYJINIWHRFYERF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)[NH2+]C4=CC=C(C=C4)NS(=O)(=O)C.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


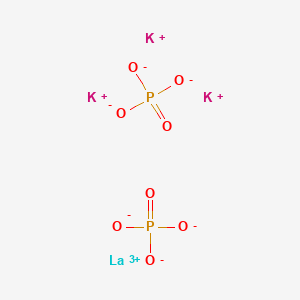
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
